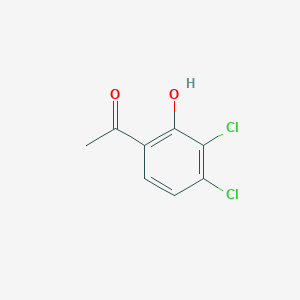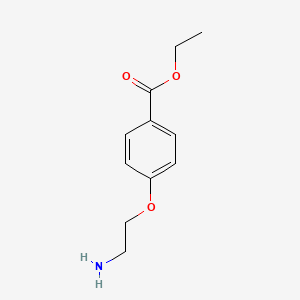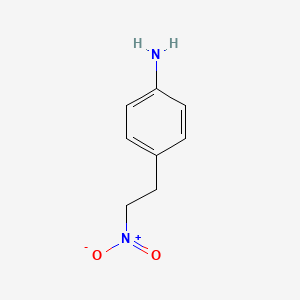
Z-D-Glu-OEt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-D-Glu-OEt, also known as N-Cbz-D-glutamic acid ethyl ester, is a derivative of D-glutamic acid. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and an ethyl ester group attached to the carboxyl group. This compound is widely used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Glu-OEt typically involves the protection of the amino group of D-glutamic acid with a benzyloxycarbonyl (Cbz) group, followed by esterification of the carboxyl group with ethanol. The reaction conditions often include the use of benzyl chloroformate as the Cbz-protecting reagent and ethanol in the presence of a catalyst such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Z-D-Glu-OEt undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Amidation: The ester group can react with amines to form amides.
Deprotection: The Cbz group can be removed under acidic or catalytic hydrogenation conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Amidation: Commonly uses amines and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC).
Deprotection: Achieved using trifluoroacetic acid (TFA) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Hydrolysis: Produces D-glutamic acid and ethanol.
Amidation: Forms D-glutamic acid amides.
Deprotection: Yields D-glutamic acid ethyl ester.
Wissenschaftliche Forschungsanwendungen
Z-D-Glu-OEt is extensively used in scientific research, particularly in the fields of:
Wirkmechanismus
The mechanism of action of Z-D-Glu-OEt involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during peptide synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cbz-L-glutamic acid ethyl ester: The L-enantiomer of Z-D-Glu-OEt, used similarly in peptide synthesis.
N-Cbz-D-glutamic acid t-butyl ester: Another protected derivative with a t-butyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific stereochemistry (D-enantiomer) and the presence of both Cbz and ethyl ester groups, which provide stability and reactivity in various synthetic applications. Its use in neuroprotective research also highlights its potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H19NO6 |
|---|---|
Molekulargewicht |
309.31 g/mol |
IUPAC-Name |
(4R)-5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C15H19NO6/c1-2-21-14(19)12(8-9-13(17)18)16-15(20)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,17,18)/t12-/m1/s1 |
InChI-Schlüssel |
JNQYYJMIBOQAFC-GFCCVEGCSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Sequenz |
E |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)

